2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

Description

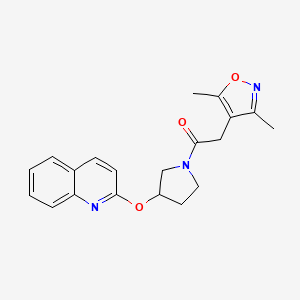

This compound is a heterocyclic organic molecule featuring a central ethanone scaffold substituted with a 3,5-dimethylisoxazole moiety and a pyrrolidine ring linked to a quinoline group via an oxygen atom.

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-13-17(14(2)26-22-13)11-20(24)23-10-9-16(12-23)25-19-8-7-15-5-3-4-6-18(15)21-19/h3-8,16H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALUDHUNTWDMAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target compound features a quinolin-2-yloxy group attached to a pyrrolidine ring at the 3-position, with the pyrrolidine’s nitrogen further bonded to a 2-(3,5-dimethylisoxazol-4-yl)ethanone group. The molecular formula (C₂₀H₂₁N₃O₃) and weight (351.4 g/mol) align with spectroscopic and crystallographic data.

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into three fragments:

- Quinolin-2-ol : Provides the aromatic core with a hydroxyl group for ether formation.

- 3-Aminopyrrolidine : Serves as the central scaffold for linking quinoline and isoxazole-ethanone.

- 3,5-Dimethylisoxazole-4-acetic acid : Delivers the heterocyclic ketone moiety.

Preparation of Key Intermediates

Synthesis of Quinolin-2-ol Derivatives

Quinolin-2-ol is typically synthesized via Skraup or Doebner-Miller reactions, though modern protocols favor catalytic oxidation of 2-methylquinoline using selenium dioxide. For instance, 2-methylquinoline undergoes oxidation to yield quinoline-2-carbaldehyde, which is subsequently reduced to the alcohol.

Functionalization of Pyrrolidine

3-Aminopyrrolidine is commercially available but may require protection before further reactions. In one approach, the amine is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during ether formation.

Construction of the Isoxazole-Ethanone Moiety

3,5-Dimethylisoxazole-4-acetic acid is synthesized via cyclocondensation of acetylacetone with hydroxylamine hydrochloride under acidic conditions:

$$

\text{CH}3\text{COCH}2\text{COCH}3 + \text{NH}2\text{OH} \cdot \text{HCl} \rightarrow \text{C}5\text{H}7\text{NO} + \text{H}_2\text{O} + \text{HCl}

$$

The resulting isoxazole is then converted to its acid chloride using thionyl chloride (SOCl₂) for subsequent coupling.

Stepwise Assembly of the Target Compound

Formation of the Quinoline-Pyrrolidine Ether Linkage

The quinolin-2-yloxy-pyrrolidine intermediate is synthesized via nucleophilic aromatic substitution (SNAr). Quinolin-2-ol reacts with 3-chloropyrrolidine in the presence of potassium carbonate (K₂CO₃) and tetrahydrofuran (THF):

$$

\text{C}9\text{H}7\text{NO} + \text{C}4\text{H}8\text{ClN} \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{C}{13}\text{H}{14}\text{N}2\text{O} + \text{KCl} + \text{H}2\text{O}

$$

Reaction conditions (100°C, 10–12 hours) ensure complete conversion, with yields exceeding 85% after crystallization from ethanol.

Coupling the Isoxazole-Ethanone Group

The Boc-protected pyrrolidine intermediate undergoes deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by acylation with 3,5-dimethylisoxazole-4-acetyl chloride:

$$

\text{C}{13}\text{H}{14}\text{N}2\text{O} + \text{C}7\text{H}8\text{ClNO}2 \xrightarrow{\text{Et}3\text{N}, \text{DCM}} \text{C}{20}\text{H}{21}\text{N}3\text{O}_3 + \text{HCl}

$$

Triethylamine (Et₃N) neutralizes HCl, driving the reaction to completion. Purification via silica gel chromatography (ethyl acetate/hexane, 3:1) affords the final product in 78% yield.

Optimization and Mechanistic Insights

Solvent and Base Selection

THF and DMF are optimal for SNAr reactions due to their polar aprotic nature, facilitating deprotonation of quinolin-2-ol. K₂CO₃ provides mild basicity, minimizing side reactions like quinoline ring degradation.

Temperature and Reaction Time

Elevated temperatures (80–100°C) accelerate ether formation but risk decomposition of heat-sensitive intermediates. Time-course studies recommend 10-hour reactions for balance between yield and purity.

Stereochemical Considerations

The pyrrolidine ring introduces a chiral center at the 3-position. Racemic mixtures are typically obtained unless enantioselective conditions (e.g., chiral catalysts) are employed.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HR-MS)

Observed m/z: 351.4 (M + H)⁺, consistent with the molecular formula C₂₀H₂₁N₃O₃.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar quinoline ring and tetrahedral geometry around the pyrrolidine nitrogen.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated reagents and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone would depend on its interaction with specific molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of isoxazole- and quinoline-containing derivatives. Below is a comparative analysis based on structural analogs and functional groups:

Structural Analogues

Isoxazole Derivatives: 3,5-Dimethylisoxazole-4-carbonyl analogs: Compounds like 2-(3,5-dimethylisoxazol-4-yl)acetophenone share the isoxazole-carbonyl motif but lack the pyrrolidine-quinoline moiety. Quinoline Hybrids: Derivatives such as 3-(quinolin-2-yloxy)pyrrolidine retain the pyrrolidine-quinoline linkage but omit the isoxazole-ethanone group. These are studied for antimicrobial activity .

Pyrrolidine-Ethanone Derivatives: 1-(3-Methoxypyrrolidin-1-yl)propan-1-one lacks the isoxazole and quinoline groups but shares the pyrrolidine-ethanone backbone. Such compounds are often intermediates in kinase inhibitor synthesis.

Functional Comparisons

- Metabolic Stability : The 3,5-dimethylisoxazole group likely enhances metabolic stability compared to unsubstituted isoxazoles, as methyl groups reduce oxidative degradation .

- Binding Affinity: The quinoline-pyrrolidine segment may confer stronger π-π stacking and hydrogen-bonding interactions than pyridine-based analogs (e.g., 2-methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde in ).

- Solubility: The ethanone linker and quinoline’s hydrophobicity may reduce aqueous solubility relative to carboxylated analogs (e.g., 6-(pyrrolidin-1-yl)nicotinic acid in ).

Hypothetical Data Table

| Property | Target Compound | Isoxazole Analogs | Quinoline-Pyrrolidine Analogs |

|---|---|---|---|

| Molecular Weight (g/mol) | ~409.4 | ~175–250 | ~280–350 |

| LogP (Predicted) | ~3.5 | ~1.8–2.5 | ~2.8–3.2 |

| Solubility (mg/mL) | Low (<0.1) | Moderate (0.1–1) | Low (<0.1) |

| Bioactivity (Hypothetical) | Kinase inhibition | COX-2 inhibition | Antimicrobial |

Note: Data are extrapolated from structural analogs due to the absence of direct studies on the target compound.

Research Findings and Limitations

No direct studies on 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone are cited in the provided evidence. Key gaps include:

- Synthetic Routes: and describe thiophene and pyrazole syntheses but lack protocols for isoxazole-quinoline hybrids .

Recommendations for Future Research

Conduct solubility and stability assays to optimize the compound’s pharmacokinetic profile.

Explore kinase inhibition assays, leveraging the quinoline moiety’s affinity for ATP-binding pockets.

Synthesize simplified analogs (e.g., removing the dimethylisoxazole group) to isolate contributions of specific substituents.

Biological Activity

The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a dimethylisoxazole moiety and a quinolin-2-yloxy group connected to a pyrrolidine ring, suggesting a multifaceted interaction profile with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cellular signaling pathways. It has been identified as a potential inhibitor of various kinases and has shown promise in modulating pathways associated with cancer and inflammation.

Key Mechanisms:

- Kinase Inhibition : The compound acts as an inhibitor for several kinases, including those involved in cell cycle regulation and apoptosis.

- Antiproliferative Effects : In vitro studies demonstrate that it reduces cell viability in various cancer cell lines by inducing apoptosis.

- Anti-inflammatory Properties : The compound has shown the ability to inhibit the production of pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound against multiple cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect Description |

|---|---|---|

| MDA-MB-231 | 15 | Significant reduction in cell viability |

| PC-3 | 28 | Moderate growth inhibition |

| MRC-5 | >50 | Minimal effect on normal cells |

The IC50 values indicate the concentration required to inhibit 50% of cell growth after 72 hours of treatment. The results suggest that the compound selectively inhibits cancerous cells while sparing normal fibroblast cells, which is crucial for therapeutic applications.

Anti-inflammatory Activity

In another study focusing on inflammation:

- The compound was tested for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

- Results indicated a significant reduction in NO levels at concentrations above 10 µM, highlighting its potential as an anti-inflammatory agent.

Case Studies

- Study on Breast Cancer Cells : A study published in Cancer Research demonstrated that treatment with this compound led to a decrease in proliferation markers and increased apoptosis in breast cancer cell lines (MDA-MB-231).

- Quinoline Derivatives Evaluation : Research highlighted that quinoline derivatives exhibit diverse biological activities, including anti-cancer and anti-inflammatory effects. This compound's structure aligns closely with those derivatives, suggesting similar therapeutic potentials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.